molecular formula C9H13BO4 B13411603 3-(2-Hydroxyethyl)-4-methoxyphenylboronic acid

3-(2-Hydroxyethyl)-4-methoxyphenylboronic acid

Cat. No.: B13411603
M. Wt: 196.01 g/mol
InChI Key: SYUSVYAAQVDHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Hydroxyethyl)-4-methoxyphenylboronic acid is an organic compound with the molecular formula C9H13BO4 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-4-methoxyphenylboronic acid typically involves the reaction of 4-methoxyphenylboronic acid with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of 4-methoxyphenylboronic acid with ethylene oxide: This step is carried out in the presence of a catalyst, such as a base, to facilitate the reaction.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-4-methoxyphenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Palladium catalysts are often used in Suzuki coupling reactions.

Major Products Formed

    Oxidation: The major product is the corresponding aldehyde or ketone.

    Reduction: The major product is the reduced derivative with a hydroxyl group.

    Substitution: The major product is the new carbon-carbon bonded compound formed through Suzuki coupling.

Scientific Research Applications

3-(2-Hydroxyethyl)-4-methoxyphenylboronic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-4-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as:

    Molecular Targets: The compound can target molecules with diol groups, such as sugars and nucleotides.

    Pathways Involved: The formation of boronate esters is a key pathway in its mechanism of action, allowing it to interact with biological molecules and catalyze reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic acid: Similar in structure but lacks the hydroxyethyl group.

    3-(2-Hydroxyethyl)phenylboronic acid: Similar but lacks the methoxy group.

    Phenylboronic acid: Lacks both the hydroxyethyl and methoxy groups.

Uniqueness

3-(2-Hydroxyethyl)-4-methoxyphenylboronic acid is unique due to the presence of both the hydroxyethyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H13BO4

Molecular Weight

196.01 g/mol

IUPAC Name

[3-(2-hydroxyethyl)-4-methoxyphenyl]boronic acid

InChI

InChI=1S/C9H13BO4/c1-14-9-3-2-8(10(12)13)6-7(9)4-5-11/h2-3,6,11-13H,4-5H2,1H3

InChI Key

SYUSVYAAQVDHGC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OC)CCO)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.